Terlipressin - 14636-12-5

Terlipressin

Catalog Number: EVT-242513
CAS Number: 14636-12-5
Molecular Formula: C52H74N16O15S2
Molecular Weight: 1227.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Terlipressin (triglycyl lysine vasopressin) is a synthetic analog of the naturally occurring hormone vasopressin. [, , , , ] It is classified as a long-acting vasopressin analog due to its prolonged effect compared to vasopressin. [] Terlipressin has garnered significant attention in scientific research for its potential in understanding and treating various physiological conditions related to vasodilation and renal function. [, , ] It serves as a valuable tool in investigating the mechanisms of vasopressin receptors, the pathophysiology of conditions like hepatorenal syndrome, and the development of novel therapeutic approaches for circulatory dysfunction. [, , , , , ]

Mechanism of Action

Terlipressin primarily exerts its effects by stimulating vasopressin receptors, specifically the V1a and V2 receptors. [, , ] Its affinity for the V1a receptor, located on vascular smooth muscle, is higher than its affinity for the V2 receptor, situated in the renal collecting ducts. [, ]

V1a receptor stimulation: This leads to vasoconstriction, particularly in the splanchnic circulation, redirecting blood flow systemically and increasing effective circulating arterial volume. [, , , ] This effect is beneficial in conditions like portal hypertension and hepatorenal syndrome, where splanchnic vasodilation contributes to circulatory dysfunction. [, , , , ]

V2 receptor stimulation: Though terlipressin's affinity for V2 receptors is lower, it can still induce antidiuretic effects by promoting water reabsorption in the kidneys. [, ] This action can lead to hyponatremia, particularly with high doses or prolonged use. [, ]

Applications

Investigating Portal Hypertension: Terlipressin has been extensively used in animal models of portal hypertension to study the mechanisms of this condition and to evaluate potential therapeutic interventions. [, , ] Its ability to reduce portal pressure by inducing splanchnic vasoconstriction makes it a useful tool in preclinical research exploring novel treatments for portal hypertension. [, ]

Understanding Hepatorenal Syndrome: Terlipressin's role in improving renal function in hepatorenal syndrome has led to its use in studies investigating the pathophysiology of this condition. [, , , , ] Researchers utilize terlipressin to explore the complex interplay between circulatory dysfunction, renal vasoconstriction, and the role of vasopressin receptors in the development of hepatorenal syndrome. [, , ]

Exploring Vasopressin Receptor Function: Terlipressin's selective affinity for V1a receptors compared to V2 receptors has been utilized in studies investigating the specific roles of these receptors in various physiological processes. [, ] Its use in such studies contributes to a deeper understanding of the complexities of vasopressin signaling and its implications in health and disease. []

Developing Novel Therapeutic Approaches: The effects of terlipressin on the circulatory system and renal function have prompted research into its potential applications beyond its current clinical uses. [, ] Its use in preclinical studies exploring its potential in treating conditions like septic shock, refractory ascites, and acute variceal bleeding highlights its role in developing novel therapeutic strategies for critically ill patients. [, , ]

Future Directions

Optimizing Dosing Strategies: Further research is needed to establish optimal dosing strategies for terlipressin in various clinical scenarios, considering its potential for adverse events like hyponatremia and ischemia. [, , ] Developing personalized dosing approaches based on individual patient characteristics and disease severity could enhance terlipressin's safety and efficacy.

Investigating Combination Therapies: Exploring the potential benefits and risks of combining terlipressin with other pharmacological agents, such as albumin, vasodilators, or antioxidants, could lead to more effective treatment strategies for complex conditions like hepatorenal syndrome and septic shock. [, , , , ]

Developing Novel Vasopressin Analogs: Building on the knowledge gained from terlipressin research, scientists can develop novel vasopressin analogs with enhanced receptor selectivity, improved pharmacokinetic profiles, and reduced adverse event potential. [, ] This could lead to the development of next-generation therapies for a wider range of clinical indications.

Exploring Non-invasive Monitoring Techniques: The development and validation of non-invasive techniques to monitor the effects of terlipressin on renal microcirculation and hemodynamics, such as contrast-enhanced ultrasound, could provide real-time assessment of treatment response and guide personalized dosing adjustments. []

Vasopressin

Compound Description: Vasopressin, also known as arginine vasopressin (AVP), is an endogenous hormone that acts as a vasoconstrictor and antidiuretic agent. [] It exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) located on various tissues, including vascular smooth muscle and renal collecting duct cells. []

Lysine Vasopressin

Compound Description: Lysine vasopressin (LVP) is a synthetic analog of vasopressin containing lysine at position 8. [] Like vasopressin, it acts as a vasoconstrictor and antidiuretic agent, binding to vasopressin receptors. []

Relevance: Terlipressin acts as a prodrug for lysine vasopressin, slowly metabolized in vivo to release LVP. [] This gradual conversion contributes to Terlipressin's prolonged duration of action compared to LVP.

Norepinephrine

Compound Description: Norepinephrine, also known as noradrenaline, is an endogenous catecholamine that acts as a neurotransmitter and hormone. [] It exerts its effects by binding to adrenergic receptors, primarily α1 and β1 receptors, resulting in vasoconstriction and increased cardiac output, respectively. []

Relevance: Norepinephrine serves as the first-line vasopressor agent for septic shock and is often used in conjunction with or as an alternative to Terlipressin. [, ] While both compounds exhibit vasoconstrictive properties, they act through different receptor systems.

Octreotide

Compound Description: Octreotide is a synthetic analog of somatostatin, a hormone that inhibits the release of various hormones, including growth hormone and glucagon. [] Octreotide indirectly reduces portal pressure by decreasing splanchnic blood flow.

Relevance: Octreotide is used in managing acute variceal bleeding and hepatorenal syndrome, similar to Terlipressin. [, ] While both compounds aim to control bleeding, they differ in their mechanisms of action.

Somatostatin

Compound Description: Somatostatin is an endogenous hormone that inhibits the secretion of various other hormones, including growth hormone, insulin, and glucagon. [] It also exerts inhibitory effects on gastrointestinal function and blood flow.

Relevance: Somatostatin's synthetic analog, octreotide, is compared with Terlipressin in managing acute variceal bleeding. []

Midodrine

Compound Description: Midodrine is a prodrug that is metabolized to desglymidodrine, an alpha-1 adrenergic receptor agonist. [] This action leads to vasoconstriction, increasing blood pressure.

Relevance: Midodrine, often combined with octreotide, has been investigated as an alternative treatment option for hepatorenal syndrome, a condition for which Terlipressin is also indicated. []

Dopamine

Compound Description: Dopamine is a catecholamine that acts as a neurotransmitter and hormone. It exerts varying effects depending on the dosage and receptor subtype activated (D1, D2, α, and β). [] At higher doses, dopamine primarily stimulates α1 receptors, causing vasoconstriction.

Relevance: Dopamine has been explored as a treatment for hepatorenal syndrome, comparing its efficacy and safety to Terlipressin. []

Desmopressin

Compound Description: Desmopressin (DDAVP) is a synthetic analog of vasopressin with a longer duration of action. It primarily acts on V2 receptors in the kidneys, increasing water reabsorption and decreasing urine production. []

Properties

CAS Number

14636-12-5

Product Name

Terlipressin

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C52H74N16O15S2

Molecular Weight

1227.4 g/mol

InChI

InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

BENFXAYNYRLAIU-QSVFAHTRSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

glipressin
Gly Gly Gly 8 Lys vasopressin
Gly-Gly-Gly-8-Lys-vasopressin
glycylpressin
glypressin
N-(alpha)-glycyl-glycyl-glycyl-8-lysine vasopressin
Remestyp
terlipressin
terlypressin
TGLVP
tri-Gly-8-Lys- Vasopressin
triglycyl lysine vasopressin
triglycyl-(8-lysine)vasopressin
triglycylvasopressin
vasopressin, tri-Gly-8-Lys-

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.